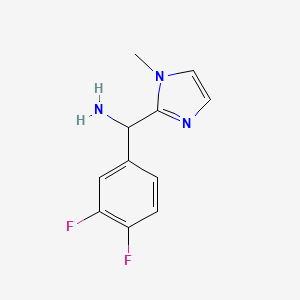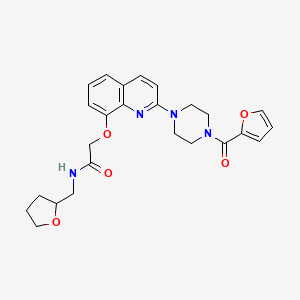![molecular formula C22H20N2O2S B2596903 4-methyl-2-(5-(3-methylthiophen-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol CAS No. 899973-42-3](/img/structure/B2596903.png)
4-methyl-2-(5-(3-methylthiophen-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-methyl-2-(5-(3-methylthiophen-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol is a complex organic compound that belongs to the class of heterocyclic compounds It features a unique structure that includes a thiophene ring, a pyrazolo[1,5-c][1,3]oxazine ring, and a phenol group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-2-(5-(3-methylthiophen-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol typically involves multi-step organic reactions One common synthetic route starts with the preparation of the thiophene derivative, followed by the formation of the pyrazolo[1,5-c][1,3]oxazine ring through cyclization reactions
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods to ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions
4-methyl-2-(5-(3-methylthiophen-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol can undergo various types of chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The compound can be reduced to modify the oxazine ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiophene and phenol rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol group can yield quinones, while substitution reactions can introduce various functional groups onto the thiophene or phenol rings.
科学的研究の応用
4-methyl-2-(5-(3-methylthiophen-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and possible interactions with biological targets.
Industry: Utilized in the development of new materials, such as organic semiconductors or polymers with specific electronic properties.
作用機序
The mechanism of action of 4-methyl-2-(5-(3-methylthiophen-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol involves its interaction with molecular targets and pathways within biological systems. The phenol group can form hydrogen bonds with proteins or enzymes, while the thiophene and oxazine rings can participate in π-π interactions with aromatic residues. These interactions can modulate the activity of specific proteins or enzymes, leading to various biological effects.
類似化合物との比較
Similar Compounds
2-(5-(3-methylthiophen-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol: Lacks the methyl group on the phenol ring.
4-methyl-2-(5-(thiophen-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol: Lacks the methyl group on the thiophene ring.
4-methyl-2-(5-(3-methylthiophen-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)benzoic acid: Contains a carboxylic acid group instead of a phenol group.
Uniqueness
The uniqueness of 4-methyl-2-(5-(3-methylthiophen-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol lies in its specific combination of functional groups and ring systems, which confer distinct chemical and biological properties
特性
IUPAC Name |
4-methyl-2-[5-(3-methylthiophen-2-yl)-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazin-2-yl]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O2S/c1-13-7-8-19(25)16(11-13)17-12-18-15-5-3-4-6-20(15)26-22(24(18)23-17)21-14(2)9-10-27-21/h3-11,18,22,25H,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLYHIKCGXQHADQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)O)C2=NN3C(C2)C4=CC=CC=C4OC3C5=C(C=CS5)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3-[(4-chlorophenyl)methyl]-N-(2-methoxyethyl)-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide](/img/new.no-structure.jpg)

![4-{6-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}-1-(1H-imidazole-4-carbonyl)piperidine](/img/structure/B2596823.png)


![4-[(E)-3-(4-fluorophenyl)-2-propenoyl]phenyl decanoate](/img/structure/B2596829.png)

![5-Tert-Butyl 2-Ethyl 7,8-Dihydro-4H-Pyrazolo[1,5-A][1,4]Diazepine-2,5(6H)-Dicarboxylate](/img/structure/B2596833.png)


![{2-[(2-Methylpiperidin-1-yl)methyl]phenyl}methanamine](/img/structure/B2596838.png)



